molecular formula C14H23NO3 B258702 2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid

Cat. No.: B258702
M. Wt: 253.34 g/mol
InChI Key: DNPCQPRWUACXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid is an organic compound with the molecular formula C₁₄H₂₃NO₃ It is a derivative of cyclohexanecarboxylic acid, featuring a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 2-methylpiperidine, is reacted with a suitable acylating agent to form the 2-methyl-1-piperidinyl carbonyl intermediate.

    Cyclohexanecarboxylic Acid Derivative Formation: The intermediate is then reacted with cyclohexanecarboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: A simpler analog without the piperidine ring.

    2-Methylpiperidine: Lacks the cyclohexanecarboxylic acid moiety.

    Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid is unique due to its combined structural features of a piperidine ring and a cyclohexanecarboxylic acid moiety

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H23NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h10-12H,2-9H2,1H3,(H,17,18)

InChI Key

DNPCQPRWUACXEW-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC1CCCCN1C(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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